molecular formula C20H20N4O2 B12180717 12-oxo-N-(pyridin-4-ylmethyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

12-oxo-N-(pyridin-4-ylmethyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Katalognummer: B12180717
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: XXUIKFGBKFJRKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-oxo-N-(pyridin-4-ylmethyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a quinazoline core, which is known for its broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 12-oxo-N-(pyridin-4-ylmethyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid with an appropriate amine to form the quinazoline core. This is followed by cyclization and functional group modifications to introduce the azepino and pyridinyl moieties .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry are used to enhance reaction efficiency and yield . These methods also reduce the need for hazardous reagents and solvents, making the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

12-oxo-N-(pyridin-4-ylmethyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions often include derivatives with enhanced biological activities, such as increased anticancer or antibacterial properties. These derivatives are valuable for further pharmacological studies and drug development .

Wirkmechanismus

The mechanism of action of 12-oxo-N-(pyridin-4-ylmethyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to inhibit various enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to modulate these pathways makes it a promising candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

12-oxo-N-(pyridin-4-ylmethyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide stands out due to its unique combination of the quinazoline core with the azepino and pyridinyl moieties. This structural complexity contributes to its diverse biological activities and potential as a multifunctional therapeutic agent .

Eigenschaften

Molekularformel

C20H20N4O2

Molekulargewicht

348.4 g/mol

IUPAC-Name

12-oxo-N-(pyridin-4-ylmethyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C20H20N4O2/c25-19(22-13-14-7-9-21-10-8-14)15-5-6-16-17(12-15)23-18-4-2-1-3-11-24(18)20(16)26/h5-10,12H,1-4,11,13H2,(H,22,25)

InChI-Schlüssel

XXUIKFGBKFJRKC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=NC=C4)C(=O)N2CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.